2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans-
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Overview
Description
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- typically involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, trans- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-
- 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, cis-
- 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-, racemic mixture
Uniqueness
The trans- isomer of 2H-1-Benzopyran, 4-(4-(3-chloropropoxy)phenyl)-3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl- is unique due to its specific spatial arrangement, which can influence its chemical reactivity and biological activity. This isomer may exhibit different properties compared to its cis- counterpart or racemic mixture, making it valuable for specific applications.
Properties
CAS No. |
123886-70-4 |
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Molecular Formula |
C27H29ClO3 |
Molecular Weight |
437.0 g/mol |
IUPAC Name |
(3S,4S)-4-[4-(3-chloropropoxy)phenyl]-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C27H29ClO3/c1-27(2)26(20-8-5-4-6-9-20)25(23-15-14-22(29-3)18-24(23)31-27)19-10-12-21(13-11-19)30-17-7-16-28/h4-6,8-15,18,25-26H,7,16-17H2,1-3H3/t25-,26+/m0/s1 |
InChI Key |
SXOACFIXVKBUQZ-IZZNHLLZSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCCl)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCCl)C4=CC=CC=C4)C |
Origin of Product |
United States |
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